molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

Cat. No.: B019308
CAS No.: 5784-45-2
M. Wt: 164.59 g/mol
InChI Key: UCOVESIAFFGEOR-UHFFFAOYSA-N
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Description

1-Chlorophthalazine is a heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of phthalazine, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorophthalazine can be synthesized through the chlorination of phthalazine. One common method involves the reaction of phthalazinone with phosphorous oxychloride. The reaction is typically carried out in a three-neck round-bottom flask, where phosphorous oxychloride is added to powdered phthalazinone at a temperature of 0 to 5°C. The mixture is then heated to 60°C with stirring. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, the mixture is cooled, and ethyl acetate is added. The mixture is then purged with hydrogen chloride gas, resulting in the formation of this compound hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chlorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form substituted phthalazine derivatives.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which have applications in medicinal chemistry as potential anticancer and antimicrobial agents .

Scientific Research Applications

Organic Synthesis

1-Chlorophthalazine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Key Reactions

  • Nucleophilic Substitution : The chlorine atom can be replaced by different nucleophiles, allowing for the synthesis of various substituted phthalazine derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to yield higher oxidation state derivatives or reduction to form alcohols or aldehydes.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features enable interactions with biological targets, which can lead to the development of new therapeutic agents.

Case Study: Enzyme Interaction

Research has shown that this compound exhibits enhanced substrate activity with mammalian enzymes such as aldehyde oxidase and xanthine oxidase compared to its parent compound, phthalazine. The oxidation product identified was 4-chloro-1-(2H)-phthalazinone, demonstrating its potential in drug metabolism studies .

Material Science

In material science, this compound is utilized in developing functional materials, including polymers and nanomaterials. Its reactivity allows it to be incorporated into various polymer matrices, enhancing their properties.

Applications in Nanotechnology

Research indicates that compounds like this compound can be used to synthesize nanostructures with specific functionalities, which are critical in fields such as electronics and catalysis .

Mechanism of Action

The mechanism of action of 1-chlorophthalazine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives inhibit poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, these compounds can induce cell death in cancer cells, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution, oxidation, and reduction reactions makes it a versatile intermediate in medicinal chemistry .

Biological Activity

1-Chlorophthalazine is a derivative of phthalazine, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its enzymatic interactions, potential therapeutic applications, and synthesis-related findings. A comprehensive review of relevant studies highlights its significance in pharmaceutical research.

  • Chemical Formula : C₈H₅ClN₂
  • Molecular Weight : 164.59 g/mol
  • CAS Number : 5784-45-2
  • Melting Point : 109-112 °C

Enzymatic Activity

This compound has been shown to act as a substrate for various enzymes, particularly aldehyde oxidase and xanthine oxidase. Research indicates that it is a more efficient substrate than its parent compound, phthalazine. The oxidation product of this compound is identified as 4-chloro-1-(2H)-phthalazinone, confirmed through chromatographic and mass-spectral data analysis .

Table 1: Enzymatic Activity Comparison

CompoundEnzymeEfficiencyOxidation Product
This compoundAldehyde OxidaseHigh4-Chloro-1-(2H)-phthalazinone
PhthalazineAldehyde OxidaseModerateNot specified
This compoundXanthine OxidaseHigh4-Chloro-1-(2H)-phthalazinone
PhthalazineXanthine OxidaseLowNot specified

Antitumor Activity

In vitro studies have demonstrated that compounds related to this compound exhibit significant antitumor activity. A focused library of compounds derived from phthalazines was subjected to preliminary screening using the XTT assay, revealing that certain derivatives showed notable tumor cell-growth inhibition .

Case Study: Antitumor Screening

A study conducted on a series of substituted phthalazines indicated that replacing the phthalazine unit with different heterocycles resulted in varying degrees of biological activity. The optimal substitution patterns were identified, leading to new lead structures for further exploration in cancer treatment .

Table 2: Antitumor Activity Results

CompoundConcentration (µg/mL)Activity Level
1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazine3.16Significant Inhibition
This compoundNot specifiedModerate Inhibition
PhthalazineNot specifiedLow Inhibition

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical reactions, including halogenation processes. Its derivatives have been explored for their potential in developing new pharmaceuticals, particularly in the context of antihypertensive agents and other therapeutic applications .

Safety and Toxicology

While exploring the biological activities of this compound, safety data indicate potential irritative effects on skin and eyes. Proper handling procedures are advised to mitigate risks associated with exposure .

Q & A

Q. Basic: What are the established synthetic routes for 1-chlorophthalazine, and how can researchers optimize yields?

This compound is synthesized via nucleophilic substitution reactions. A common method involves reacting phthalazine derivatives (e.g., phthalazone) with chlorinating agents like phosphorus oxychloride (POCl₃). Key steps include:

  • Reagent optimization : Use excess POCl₃ under reflux (80–100°C) to enhance chlorination efficiency .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/hexane) isolates the product. Yields typically range from 60–75% but can improve with anhydrous conditions .
  • Alternative routes : 1,4-Dichlorophthalazine intermediates may undergo selective dechlorination for targeted synthesis .

Q. Basic: What physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Solubility : Insoluble in water; soluble in polar aprotic solvents (DMSO, ethanol) .
  • Stability : Moisture-sensitive; store at -20°C under inert gas .
  • pKa : ~1.74, indicating protonation at acidic pH, which affects reactivity in aqueous systems .
  • Melting point : 109–112°C (useful for purity assessment via differential scanning calorimetry) .

Q. Basic: How should researchers characterize this compound to confirm structural identity and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.5–8.5 ppm) and absence of impurities like hydrazine derivatives .
    • LC-MS : Monitor molecular ion peaks at m/z 165 [M+H]⁺ .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Elemental analysis : Validate C, H, N, and Cl content against theoretical values .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

This compound reacts ~3,000x faster with ethoxide ions than 1-chloroisoquinoline due to:

  • Electronic effects : The second nitrogen atom in the phthalazine ring increases electrophilicity at the C1 position .
  • Steric factors : Planar structure facilitates backside attack by nucleophiles (e.g., ethoxide) to form 1-ethoxyphthalazine .
  • Kinetic studies : Pseudo-first-order kinetics under excess nucleophile conditions; monitor via UV-Vis spectroscopy .

Q. Advanced: How does this compound’s stability vary under different experimental conditions?

  • Thermal stability : Degrades above 150°C; use controlled heating in synthesis .
  • Hydrolytic stability : Prone to hydrolysis in aqueous media (t½ = 24–48 hrs at pH 7); stabilize with anhydrous solvents .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

Q. Advanced: How can researchers resolve contradictions in reported reaction rates or yields?

  • Data validation : Replicate experiments under standardized conditions (e.g., solvent, temperature) .
  • Statistical analysis : Apply ANOVA to identify outliers or systematic errors .
  • Literature cross-check : Compare with studies using analogous halophthalazines (e.g., 1-bromo-/iodo-phthalazine) to isolate substituent effects .

Q. Advanced: What analytical strategies are recommended for detecting this compound impurities in pharmaceutical intermediates?

  • HPLC-MS/MS : Quantify trace impurities like 1-(2-phthalazin-1-ylhydrazino)phthalazine (dimer) at ppm levels .
  • Spiking experiments : Use certified reference standards (e.g., Hydralazine Hydrochloride impurities) for calibration .
  • Forced degradation : Expose to heat/humidity to simulate stability profiles and identify degradation products .

Q. Advanced: What methodologies assess the environmental and toxicological risks of this compound?

  • Ecotoxicology assays : Use Daphnia magna or algal models to measure LC₅₀ values .
  • QSAR modeling : Predict bioaccumulation potential using halogenated aromatic compound databases .
  • Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites .

Q. Advanced: How can computational tools aid in retrosynthetic planning for this compound derivatives?

  • AI-driven platforms : Use Template_relevance Pistachio or Reaxys models to predict feasible routes for halogenated phthalazines .
  • DFT calculations : Optimize transition states for substitution reactions (e.g., B3LYP/6-31G* level) .

Q. Advanced: What role does this compound play in synthesizing bioactive molecules like Hydralazine?

  • Key intermediate : React with hydrazine to form hydralazine via SNAr mechanism; monitor reaction progress with TLC .
  • Scale-up challenges : Control exothermic reactions during hydrazine addition to minimize byproducts .

Properties

IUPAC Name

1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVESIAFFGEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206547
Record name 1-Chlorophthalazine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-45-2
Record name 1-Chlorophthalazine
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Record name 5784-45-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorophthalazine
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Record name 1-chlorophthalazine
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Record name 1-CHLOROPHTHALAZINE
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Synthesis routes and methods I

Procedure details

The process according to one embodiment of this invention comprises the steps of: a) reacting phthalazinone with an approximately equimolar equivalent of phosphorous oxychloride at a specific temperature to produce a 1-chlorophthalazine salt; b) isolating the 1-chlorophthalazine salt formed in step (a) by precipitating the 1-chlorophthalazine salt by adding a mineral acid in the presence of solvent and filtering and drying the solid 1-chlorophthalazine salt; c) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any organic solvent and precipitating the hydralazine base by adding a solvent; d) purifying the hydralazine base in a non-aqueous medium; e) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium and isolating therein; and f) purifying the isolated hydralazine hydrochloride in aqueous medium
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Synthesis routes and methods II

Procedure details

In another major embodiment of this invention, a process of preparing pure hydralazine hydrochloride is disclosed, comprising the steps of: a) reacting phthalazinone with phosphorous oxychloride at a specific temperature to produce 1-chlorophthalazine salt; b) concentrating the reaction mixture by distillation; c) isolating the 1-chlorophthalazine salt concentrated in step (b) by precipitating 1-chlorophthalazine salt through the addition of a mineral add in the presence of a solvent, filtering the resulting solid precipitated 1-chtorophthalazine salt, and drying; d) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any substantial amount of organic solvent present and precipitating the resulting hydralazine base by adding a solvent; e) purifying the hydralazine base in a non-aqueous medium; f) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium, and isolating the same; and g) purifying the isolated hydralazine hydrochloride by dissolving hydralazine hydrochloride in hot water to make a solution, treating the solution with a color adsorbent and a chelating agent, filtering off the adsorbent and chelating agent, adjusting the pH of the solution using a base or acid, and precipitating hydralazine hydrochloride by adding a water miscible solvent at a lower temperature.
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Synthesis routes and methods III

Procedure details

Compounds of this invention with Formulae I-VIII also could be prepared as illustrated by the exemplary reaction in Scheme 6. Reaction of phthalazin-1(2H)-one with phosphorus oxychloride produced 1-chlorophthalazine, which was reacted with a substituted aniline, such as N-methyl-4-methoxy-aniline, to produce the substituted 1-anilino-phthalazine.
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Synthesis routes and methods IV

Procedure details

One mole equivalent (250 g) of 1(2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85–100% yield of 1-chlorophthalazin, the desired product, as an off-white powder that could be dried and characterized.
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Synthesis routes and methods V

Procedure details

One mole equivalent (250 g) of 1 (2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85-100% yield of 1-chlorophthalazine, the desired product, as an off-white powder that could be dried and characterized.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine
9-Benzyl-8-methylsulfanylpurin-6-amine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine
9-Benzyl-8-methylsulfanylpurin-6-amine
1-Chlorophthalazine

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